molecular formula C12H13NO3S B2422616 methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate CAS No. 2097882-81-8

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate

Cat. No.: B2422616
CAS No.: 2097882-81-8
M. Wt: 251.3
InChI Key: FUTLDTOJTFCCSJ-UHFFFAOYSA-N
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Description

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-16-12(15)13-6-10(14)9-7-17-11-5-3-2-4-8(9)11/h2-5,7,10,14H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTLDTOJTFCCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate has shown promising anticancer properties, particularly against various cancer cell lines. Key findings include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It has been observed that treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

The compound also exhibits notable antibacterial effects against pathogens such as E. coli and S. aureus. Preliminary studies suggest potential antifungal properties, indicating its broad-spectrum antimicrobial activity.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps that enhance its efficacy as a therapeutic agent. The mechanism of action is believed to involve:

  • Binding Affinity : Interaction studies have shown that the compound binds to specific enzymes or receptors involved in disease pathways.
  • Inhibition of Tumor Growth : In vivo studies demonstrate significant tumor growth inhibition in xenograft models, suggesting its potential application in cancer therapy.

Case Studies and Research Findings

Recent research highlights the effectiveness of this compound in various experimental settings:

  • Cancer Cell Line Studies :
    • In vitro studies on HepG2 (liver cancer) and MCF-7 (breast cancer) cells indicate that the compound induces apoptosis and inhibits cell proliferation significantly compared to controls.
  • Antimicrobial Tests :
    • Laboratory tests reveal that the compound effectively reduces bacterial counts in cultures infected with E. coli and S. aureus, showcasing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its hydroxyethyl and carbamate groups contribute to its reactivity and potential therapeutic applications .

Biological Activity

Methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C14H15NO3S
  • Molecular Weight: 273.34 g/mol

This compound features a benzothiophene moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological activities:

  • Anticancer Activity:
    • In vitro studies have shown that compounds containing a benzothiophene structure can inhibit the proliferation of cancer cells. For example, derivatives of benzothiophene have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Anti-inflammatory Effects:
    • The compound may modulate inflammatory pathways. Compounds similar to this compound have been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) .
  • Antimicrobial Properties:
    • Some studies suggest that benzothiophene derivatives possess antimicrobial properties, which could be relevant for developing new therapeutic agents against resistant pathogens .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Key Enzymes:
    • The compound may act as an inhibitor of specific enzymes involved in tumor growth or inflammation, similar to other carbamate derivatives .
  • Modulation of Signaling Pathways:
    • It is hypothesized that the compound could interfere with signaling pathways such as NF-kB and MAPK, which play crucial roles in inflammation and cancer progression .

In Vitro Studies

Several studies have investigated the biological activity of related compounds:

  • Antiproliferative Activity:
    • A study demonstrated that a similar benzothiophene derivative exhibited an IC50 value in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects .
  • Inflammation Model:
    • In a model using RAW 264.7 macrophages, treatment with related compounds significantly reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation, suggesting anti-inflammatory potential .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo evaluations are crucial for understanding the therapeutic potential:

  • Animal Models:
    • Research involving animal models has shown that compounds similar to this compound can effectively reduce tumor size and inflammation markers when administered at specific dosages .

Data Summary

Activity TypeObservationsReference
AnticancerIC50 values in low micromolar range
Anti-inflammatoryReduced NO production in macrophages
AntimicrobialEffective against resistant pathogens

Q & A

Q. What are the recommended synthetic routes for methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate, and how can reaction yields be optimized?

The synthesis of carbamate derivatives typically involves coupling alcohols with isocyanates or phosgene derivatives. For example, analogous carbamates have been synthesized via the reaction of alcohols with phenyl isocyanate in the presence of a catalytic acid (e.g., HCl) in chloroform . Optimization strategies include:

  • Temperature control : Maintaining low temperatures to minimize side reactions.
  • Catalyst selection : Acidic catalysts (e.g., HCl) improve electrophilic activation of the isocyanate.
  • Solvent choice : Chloroform or dichloromethane are preferred for their inertness and solubility properties.
  • Purification : Column chromatography with silica gel and light petroleum ether can isolate the product .

Q. How should researchers handle and store this compound to ensure stability and safety?

Based on analogous carbamate safety

  • GHS classification : Compounds with similar structures may require warnings for acute toxicity (Category 4) or skin irritation .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture.
  • Handling : Use fume hoods, gloves, and eye protection. Avoid inhalation or direct contact .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolves structural disorder in carbamate derivatives (e.g., cyclohexene ring disorder observed in similar compounds) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and hydrogen bonding (e.g., NH⋯O interactions) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Conflicting data may arise from:

  • Impurity profiles : Use HPLC or LC-MS to verify purity (>95%) and rule out side products .
  • Assay variability : Standardize in vitro assays (e.g., enzyme inhibition) with positive controls and replicate experiments.
  • Theoretical modeling : Perform DFT calculations to predict binding affinities and compare with experimental results .

Q. What experimental design principles are critical for studying structure-activity relationships (SAR) in this carbamate derivative?

Adopt a factorial design to systematically vary substituents and analyze effects on activity:

  • Variables : Alter the benzothiophene moiety, hydroxyethyl chain length, or carbamate methyl group.
  • Response metrics : Measure IC50_{50}, solubility, and metabolic stability.
  • Statistical analysis : Use ANOVA to identify significant variables and interactions .

Q. How can computational tools like COMSOL Multiphysics and AI enhance research on this compound?

  • Reaction optimization : AI algorithms predict optimal reaction conditions (e.g., solvent, catalyst) by training on historical synthesis data .
  • Crystallography simulations : COMSOL models crystal packing and hydrogen-bonding networks to guide polymorph screening .
  • Toxicity prediction : Machine learning models (e.g., QSAR) estimate acute toxicity or environmental impact .

Q. What strategies are recommended for elucidating the reaction mechanism of carbamate formation in this compound?

  • Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates.
  • Isotopic labeling : Use 18^{18}O-labeled isocyanates to trace carbamate oxygen sources.
  • Theoretical studies : Conduct DFT calculations to map energy profiles and transition states .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Parameter validation : Cross-check force fields or basis sets in DFT calculations.
  • Experimental replication : Verify key findings with orthogonal methods (e.g., XRD vs. NMR).
  • Error analysis : Quantify uncertainties in both computational and experimental data .

Q. What frameworks are essential for linking this compound’s research to broader theoretical contexts?

  • Conceptual frameworks : Connect SAR data to enzyme inhibition theories (e.g., transition-state analog design).
  • Process engineering : Align synthesis optimization with green chemistry principles (e.g., atom economy) .

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